molecular formula C4H5F3O2 B1455964 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal CAS No. 1525606-70-5

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Cat. No. B1455964
CAS RN: 1525606-70-5
M. Wt: 142.08 g/mol
InChI Key: LSNASLNKABPJLR-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” is a chemical compound with the empirical formula C4H5F3O2 . It is also known as “3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid” and "®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid" .


Molecular Structure Analysis

The molecular structure of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” can be represented by the SMILES string OC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amidase from Burkholderia phytofirmans ZJB-15079 (Bp-Ami) is capable of catalyzing the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” include a molecular weight of 212.05 and a melting point of 108.0 to 112.0 °C . It is soluble in water .

Scientific Research Applications

Synthesis of ATP-Sensitive Potassium Channel Openers

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal: is a crucial intermediate in the synthesis of ATP-sensitive potassium channel openers. These openers are significant in the treatment of various medical conditions, including urinary incontinence .

Production of Pyruvate Dehydrogenase Kinase Inhibitors

The compound is used to synthesize pyruvate dehydrogenase kinase inhibitors. These inhibitors play a role in the treatment of diabetes by regulating the activity of the pyruvate dehydrogenase complex .

Bradykinin Antagonist Synthesis

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal: is also employed in the synthesis of bradykinin antagonists. These antagonists are used in anti-inflammatory medications and as painkillers .

Neutrophil Elastase and Proteinase Inhibitors

This compound is utilized in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase. These enzymes are targets for therapeutic intervention in various diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Organic Synthesis Reagent

Due to its unique chemical properties, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal serves as a reagent in various organic synthesis processes. Its reactivity can be harnessed to create a wide array of organic compounds .

Research in Fluorinated Compounds

The trifluoromethyl group in the compound makes it an interesting subject for research in fluorinated organic compounds. These studies can lead to the development of new materials and pharmaceuticals .

Chiral Building Block for Pharmaceuticals

The chiral nature of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal allows it to be used as a building block in the synthesis of chiral pharmaceuticals. Chirality is a key factor in the efficacy and safety of many drugs .

Corrosion Inhibitor Research

Research into the use of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal as a corrosion inhibitor is another potential application. Its chemical structure could provide insights into new ways to protect metals from corrosion .

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Mode of Action

The amidase interacts with 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal by catalyzing the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . The enzyme activity is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .

Biochemical Pathways

The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal primarily affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . This results in the production of corresponding carboxylic acids and ammonia .

Pharmacokinetics

The amidase from burkholderia phytofirmans exhibits extreme thermostability with a half-life of 4793 h at 80 °C , suggesting that the compound may have a prolonged effect in the body.

Result of Action

The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .

Action Environment

The action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is influenced by environmental factors such as temperature and the presence of cobalt ions . The amidase’s activity increases significantly in the presence of 1 mM Co2+ , and it exhibits extreme thermostability, even at high temperatures .

Safety and Hazards

This compound may cause severe skin burns and eye damage, and may be corrosive to metals . It is recommended to wear personal protective equipment/face protection, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The high substrate tolerance, high specific activity, and extreme thermostability of the amidase (Bp-Ami) demonstrate its great potential for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This could open up new avenues for the use of this compound in various applications.

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNASLNKABPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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